

Structure-Activity Relationship of 1-(Pyrimidin-4-yl)ethanone Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 1-(Pyrimidin-4-yl)ethanone

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The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1-(pyrimidin-4-yl)ethanone** analogs, focusing on their potential as kinase inhibitors and anticancer agents. The information presented is collated from various studies, offering insights into how structural modifications of this scaffold influence biological activity.

Comparative Analysis of Biological Activity

The biological activity of **1-(pyrimidin-4-yl)ethanone** analogs is significantly influenced by the nature and position of substituents on both the pyrimidine ring and the phenyl group attached to the ethanone moiety. The following table summarizes the *in vitro* activities of representative compounds against various cancer cell lines and kinases.

Compound ID	R1 (Pyrimidine Ring)	R2 (Phenyl Ring)	Target Cell Line/Kinase	Activity (IC50/GI50 in μ M)	Reference
1a	-H	3-methoxy-5-methyl	ROS1 Kinase	>10	[1] [2]
1b	2-chloro-6-((2-(diethylamino)ethyl)amino)	3-methoxy-5-methyl	ROS1 Kinase	Micromolar Range	[1] [2]
2a	2-anilino	2,4-dimethylthiazol-5-yl	CDK2 Kinase	Low nM Ki	[3]
3a	2-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl	4-chloro-2-fluoro	NCI-H524 (SCLC)	0.00336	[4]
4a	2-amino	1-methyl-1H-pyrazol-4-yl	A2780 (Ovarian)	>10	[5]
4b	2-(1H-pyrazol-4-ylamino)	1-methyl-1H-pyrazol-4-yl	A2780 (Ovarian)	4.4	[5]

Key SAR Insights:

- Substitution at the 2- and 6-positions of the pyrimidine ring is crucial for activity. The introduction of amino and substituted amino groups, as seen in compounds 1b and 2a, often leads to potent kinase inhibition.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- The ethanone linker provides a key point for interaction with the target protein. Modifications of this linker or its replacement can drastically alter activity.
- The substitution pattern on the phenyl ring plays a significant role in modulating potency and selectivity. Electron-donating groups like methoxy and methyl, as in compounds 1a and 1b, are common in active analogs.[\[1\]](#)[\[2\]](#) Halogen substitution, as in compound 3a, can also enhance activity.[\[4\]](#)
- Bioisosteric replacement of the phenyl ring with other heterocyclic systems, such as the thiazole in compound 2a or pyrazole in compounds 4a and 4b, is a successful strategy for discovering potent inhibitors.[\[3\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of **1-(pyrimidin-4-yl)ethanone** analogs.

In Vitro Kinase Inhibition Assay (Example: ROS1 Kinase)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

- Recombinant human ROS1 kinase
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Synthetic peptide substrate
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar

- 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup: In a 384-well plate, add the kinase buffer, ROS1 enzyme, and the test compound.
- Pre-incubation: Incubate the plate at room temperature for 10 minutes.
- Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
- Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[\[1\]](#)

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

- Cancer cell line (e.g., A549, HCT-116, MCF-7)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

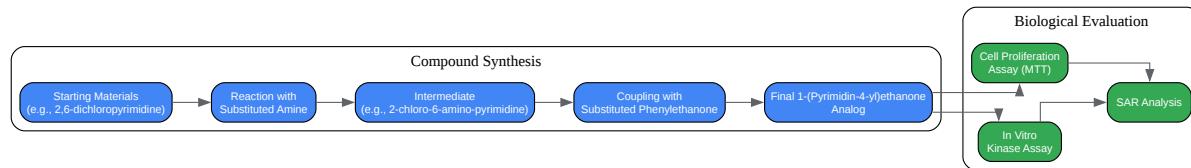
- Solubilization buffer (e.g., DMSO, isopropanol with HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

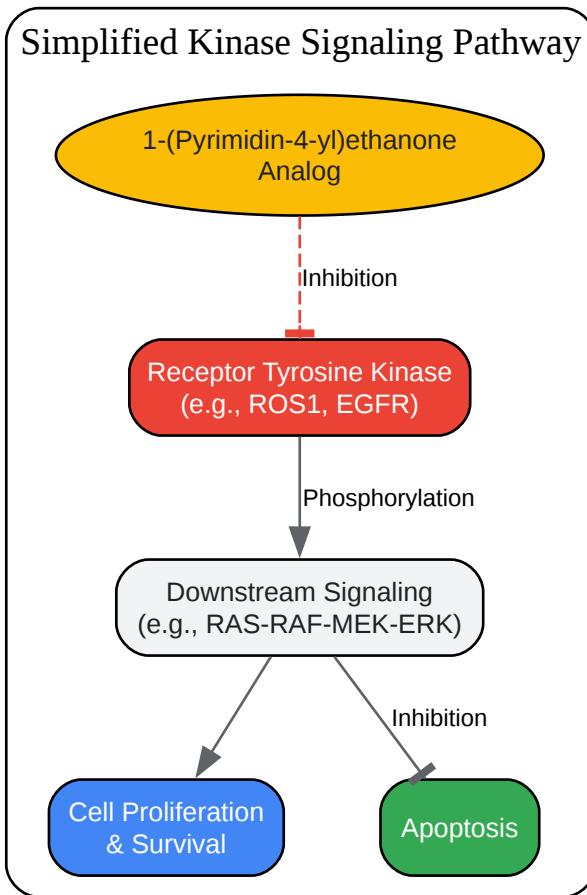
Visualizing Methodologies and Pathways

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the evaluation of these compounds.



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Caption: General workflow for the synthesis and biological evaluation of **1-(pyrimidin-4-yl)ethanone** analogs.



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a **1-(pyrimidin-4-yl)ethanone** analog.

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